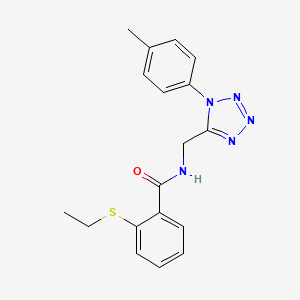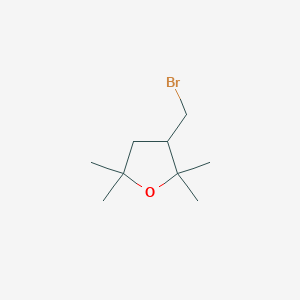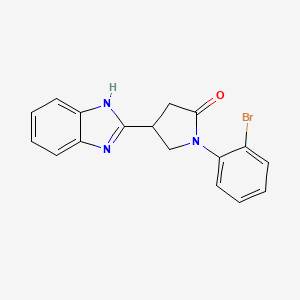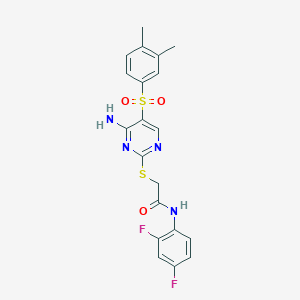
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone” is a compound that has been offered by Benchchem. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Mécanisme D'action
Target of Action
It is known that quinoline and piperidine moieties are common in many bioactive compounds . Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Piperidine derivatives, on the other hand, are found in many pharmaceuticals and have been associated with various therapeutic applications .
Mode of Action
Compounds containing quinoline and piperidine moieties often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit cholinesterases, potentially affecting neurotransmission .
Pharmacokinetics
For instance, the presence of the piperidine moiety could potentially enhance the compound’s bioavailability, as piperidine is a common structural feature in many bioactive compounds .
Result of Action
Based on the known activities of quinoline and piperidine derivatives, it can be speculated that this compound may have potential antiviral, anti-inflammatory, or anticancer effects .
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a range of analytical techniques. However, this compound also has some limitations. Its biological activity can be affected by factors such as pH, temperature, and solvent conditions, which can make it difficult to reproduce results across different experiments.
Orientations Futures
There are several future directions for research on (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone. One area of interest is the development of this compound-based drug delivery systems for targeted therapy. Another area of interest is the optimization of the synthesis method for this compound to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone involves the reaction of 8-hydroxyquinoline with piperidine and o-tolyl ketone in the presence of a catalyst. The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and oxidation, resulting in the formation of this compound. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized for high yield and purity.
Applications De Recherche Scientifique
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propriétés
IUPAC Name |
(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJHAAYBRMHKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



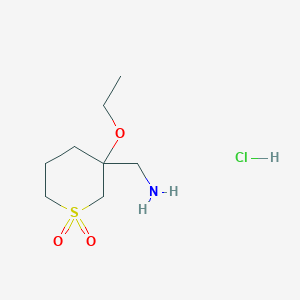
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
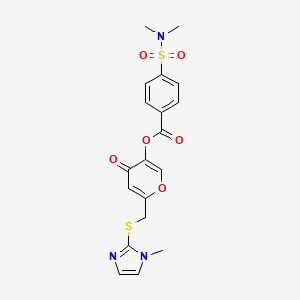
![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)
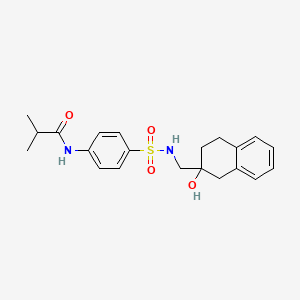
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

